Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9H,12H2,1-3H3 |
InChI Key |
NJJQOCSLDYVLBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate typically involves the reaction of 2,3-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of the ester to an alcohol.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate with key analogs, highlighting substituent effects on molecular weight, solubility, and applications:
Key Observations:
- Methoxy vs. Methyl Substituents : The dimethoxy derivative (target compound) exhibits higher polarity and solubility in polar solvents compared to the dimethyl analog due to electron-donating methoxy groups .
- Halogenated Analogs : Bromo and fluoro substituents (e.g., 4-bromo, 2,5-difluoro) enhance lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
- Electron-Withdrawing Groups : The nitro-substituted analog shows reactivity in coupling reactions, useful for constructing heterocyclic scaffolds .
Biological Activity
Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, based on various studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 7 µg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated through assays measuring tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. This compound showed a notable reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| PC-3 (prostate cancer) | 20 |
| A549 (lung cancer) | 18 |
The compound displayed dose-dependent cytotoxicity, suggesting its potential utility in cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound was effective in reducing bacterial load significantly in vitro and in vivo models.
- Anti-inflammatory Mechanisms : Another research group explored the mechanisms underlying the anti-inflammatory effects of this compound. They found that it inhibited the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-2-(2,3-dimethoxyphenyl)acetate, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and glycine methyl ester hydrochloride, catalyzed by a base such as triethylamine or under Knoevenagel conditions. Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., 0–5°C during imine formation), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Industrial-scale synthesis may employ flow microreactors for enhanced reproducibility and scalability .
Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to characterize the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons from the 2,3-dimethoxyphenyl group appear as doublets or triplets in δ 6.7–7.1 ppm. Methoxy groups (OCH3) resonate as singlets at δ ~3.8–3.9 ppm, while the methyl ester (COOCH3) appears at δ ~3.6–3.7 ppm. The amino proton (NH2) may show broad signals at δ 1.5–2.5 ppm, depending on solvent and pH.
- 13C NMR : The carbonyl carbon (C=O) is observed at δ ~170 ppm. Aromatic carbons adjacent to methoxy groups appear at δ ~148–152 ppm.
- MS : ESI-MS typically shows [M+H]+ peaks, with fragmentation patterns confirming the ester and amino groups. High-resolution MS (HRMS) validates molecular formula accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., IC50 variability) may arise from differences in assay conditions (pH, temperature), purity of compounds, or cellular models. To address this:
- Standardize assays using validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known enzyme inhibitors).
- Employ orthogonal characterization (HPLC purity >98%, NMR quantification) to rule out impurities.
- Use molecular docking simulations to correlate structural features (e.g., methoxy group orientation) with activity trends .
Q. How does the electronic environment of the 2,3-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing intermediates during substitution. This enhances reactivity at the ester carbonyl group. Kinetic studies (e.g., monitoring reaction rates via UV-Vis or HPLC under varying pH) can quantify this effect. Computational methods (DFT calculations) further predict charge distribution and transition states .
Q. How do structural modifications (e.g., halogen substitution, methoxy group positioning) influence the biological activity and target selectivity of derivatives?
- Methodological Answer :
- Halogenation : Introducing Cl or F at the 4-position increases lipophilicity and enhances blood-brain barrier penetration, as seen in analogs like Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate. Bioactivity shifts (e.g., from antibacterial to anticancer) correlate with halogen electronegativity and steric effects.
- Methoxy Positioning : Moving methoxy groups to the 3,4-positions (vs. 2,3) alters hydrogen-bonding capacity with target enzymes (e.g., tyrosine kinase inhibition). Comparative SAR studies using IC50 data and X-ray crystallography of ligand-protein complexes validate these trends .
Q. What experimental and computational approaches are effective in analyzing the compound’s potential as a chiral building block for asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects.
- DFT/Molecular Mechanics : Predicts enantioselectivity in reactions (e.g., asymmetric aldol additions). Experimental validation involves synthesizing diastereomeric intermediates and comparing kinetic resolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
